1-Cyano-2-ethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Cyano-2-ethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by a cyclopropane ring substituted with a cyano group and an ethyl group, making it a valuable building block in organic synthesis due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) . This reaction proceeds via the formation of a cyclopropane ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2-ethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of reactive intermediates that can further react with other molecules, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in regulating plant growth and development.
Ethyl 1-cyanocyclopropanecarboxylate: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.
Uniqueness: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid is unique due to its combination of a cyano group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in synthetic organic chemistry for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-cyano-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-7(5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) |
InChI Key |
FZUVJDOEYZQQII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C#N)C(=O)O |
Origin of Product |
United States |
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